REACTION_SMILES
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[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[Cl:7][c:8]1[c:9]([N+:17](=[O:18])[O-:19])[cH:10][c:11]([S:13](=[O:14])(=[O:15])[Cl:16])[s:12]1.[NH2:1][CH:2]([CH2:3][OH:4])[CH2:5][OH:6].[OH2:20]>>[NH:1]([CH:2]([CH2:3][OH:4])[CH2:5][OH:6])[S:13]([c:11]1[cH:10][c:9]([N+:17](=[O:18])[O-:19])[c:8]([Cl:7])[s:12]1)(=[O:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(S(=O)(=O)Cl)sc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(CO)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(S(=O)(=O)NC(CO)CO)sc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |